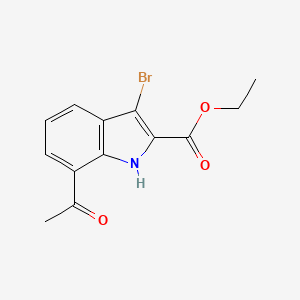
N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.
Introduction of the Dihydropyrimidinone Moiety: This step involves the condensation of a suitable amine with a β-keto ester under basic conditions to form the dihydropyrimidinone ring.
Attachment of the Benzamide Group: This step involves the acylation of the dihydropyrimidinone intermediate with benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide: This compound shares a benzamide moiety but differs in the sugar and aromatic components.
N-[(2R,3R,4S,5S)-2-(1,3-Benzodioxole-5-yl)-3,4,5,6-tetrahydroxyhexyl]benzamide: This compound has a similar benzamide group but features a different sugar moiety.
Uniqueness
N-(1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to its specific combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H15N3O5 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C15H15N3O5/c19-10-8-23-14(12(10)20)18-7-6-11(17-15(18)22)16-13(21)9-4-2-1-3-5-9/h1-7,10,12,14,19-20H,8H2,(H,16,17,21,22)/t10-,12+,14+/m0/s1 |
InChI Key |
JXSBGCBKKIAHLA-ZKYQVNSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


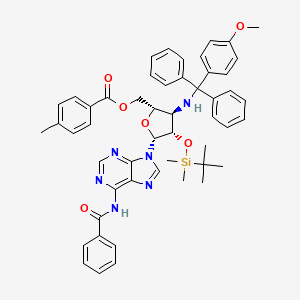


![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
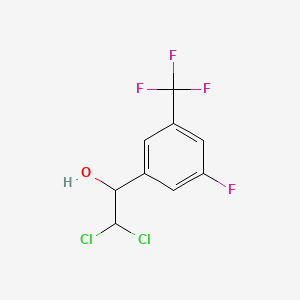

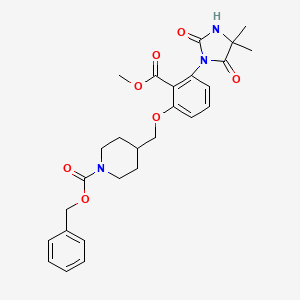
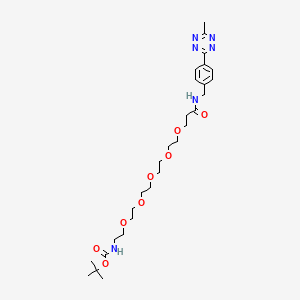
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
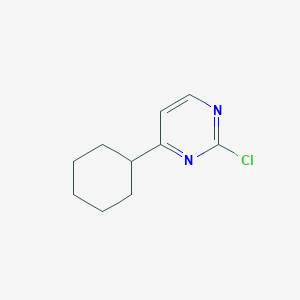
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
